

# Idrevloride: A Technical Deep Dive into its Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                    |
|----------------|--------------------|
| Compound Name: | <i>Idrevloride</i> |
| Cat. No.:      | B10860355          |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Idrevloride** is an investigational inhaled therapeutic agent currently under evaluation for the treatment of muco-obstructive lung diseases, most notably Primary Ciliary Dyskinesia (PCD). This technical guide provides a comprehensive overview of the core mechanism of action of **Idrevloride**, supported by quantitative data from clinical trials and detailed experimental protocols.

## Core Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

**Idrevloride**'s primary pharmacological target is the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance on mucosal surfaces.<sup>[1][2][3]</sup> In the airways, ENaC is located on the apical surface of epithelial cells and plays a crucial role in absorbing sodium ions from the airway surface liquid (ASL).<sup>[1][3]</sup> This sodium absorption creates an osmotic gradient that drives water from the ASL into the cells, thereby regulating the hydration of the mucus layer.

In muco-obstructive diseases like PCD, the ASL is often depleted and the mucus becomes dehydrated and thick, leading to impaired mucociliary clearance, chronic infection, and progressive lung damage.<sup>[4][5]</sup> **Idrevloride** is designed to counteract this pathology. As an ENaC inhibitor, it blocks the reabsorption of sodium from the airway lumen.<sup>[1][3]</sup> This inhibition is hypothesized to also stimulate the secretion of chloride ions, further increasing the ionic

concentration in the ASL.[6] The net effect of these actions is an increase in the water content of the mucus layer, leading to its rehydration and a reduction in viscosity.[3][6] This, in turn, is expected to improve the efficiency of mucociliary clearance, helping to clear trapped pathogens and reduce the cycle of infection and inflammation.[3]

The therapeutic strategy of combining **Idrevloride** with hypertonic saline is based on a synergistic effect.[6] Hypertonic saline osmotically draws water into the airway lumen, while **Idrevloride** prevents its reabsorption by blocking ENaC, thus prolonging the hydrating effect on the mucus.[6]



[Click to download full resolution via product page](#)

Figure 1: **Idrevloride's Mechanism of Action on ENaC.**

## Clinical Efficacy: The CLEAN-PCD Trial

The efficacy and safety of **Idrevloride** were evaluated in the CLEAN-PCD (Safety and Efficacy of **Idrevloride** in People with Primary Ciliary Dyskinesia) trial, a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study.[\[2\]](#)[\[4\]](#)

### Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the CLEAN-PCD trial.

Table 1: Primary Efficacy Outcome

| Endpoint                                   | Absolute Change from Baseline in ppFEV1 |
|--------------------------------------------|-----------------------------------------|
| Idrevloride in Hypertonic Saline           | +1.0% <a href="#">[6]</a>               |
| Hypertonic Saline Alone                    | -0.5% <a href="#">[6]</a>               |
| Difference (Idrevloride + HS vs. HS alone) | +1.5% <a href="#">[7]</a>               |
| p-value                                    | 0.04 <a href="#">[6]</a>                |
| 95% Confidence Interval                    | <0.1 to 3.0 <a href="#">[7]</a>         |

Table 2: Key Secondary Efficacy Outcome

| Endpoint                                   | Absolute Change from Baseline in ppFVC |
|--------------------------------------------|----------------------------------------|
| Idrevloride in Hypertonic Saline           | +1.3% <a href="#">[6]</a>              |
| Hypertonic Saline Alone                    | -0.1% <a href="#">[6]</a>              |
| Placebo                                    | -2.1% <a href="#">[6]</a>              |
| Difference (Idrevloride + HS vs. HS alone) | +1.4%                                  |
| p-value                                    | 0.03 <a href="#">[6]</a>               |
| Difference (Idrevloride + HS vs. Placebo)  | +3.4%                                  |
| p-value                                    | 0.01 <a href="#">[6]</a>               |

## Experimental Protocols: The CLEAN-PCD Trial

A detailed methodology for the CLEAN-PCD trial is provided below, based on published reports.[\[2\]](#)[\[4\]](#)[\[5\]](#)

**Study Design:** A phase 2, randomized, double-blind, placebo-controlled crossover trial conducted at 32 tertiary adult and pediatric care centers and university hospitals.[\[2\]](#)[\[4\]](#)

**Participants:** 123 individuals aged 12 years or older with a confirmed diagnosis of Primary Ciliary Dyskinesia.[\[2\]](#)

**Treatment Regimens:** The trial consisted of four treatment arms in a crossover design:

- **Idrevloride** in hypertonic saline
- Hypertonic saline alone
- **Idrevloride** alone
- Placebo[\[2\]](#)

Each treatment period was 28 days, followed by a 28-day washout period before crossing over to the next treatment.[\[4\]](#)

**Dosage and Administration:** Participants received nebulized study medication twice daily.[\[4\]](#)

**Primary Endpoint:** The primary efficacy endpoint was the absolute change from baseline in the percentage of predicted Forced Expiratory Volume in 1 second (ppFEV1) after 28 days of treatment.[\[4\]](#)

**Secondary Endpoints:** Secondary endpoints included the absolute change from baseline in the percentage of predicted Forced Vital Capacity (ppFVC) and assessments of quality of life.[\[6\]](#)[\[7\]](#)

**Safety Assessments:** Safety was monitored through the recording of adverse events, clinical laboratory tests, and physical examinations throughout the study.[\[4\]](#)



[Click to download full resolution via product page](#)

Figure 2: CLEAN-PCD Trial Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. parion.com [parion.com]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. ERS 2023 | Inhaled idrevloride in hypertonic saline may benefit patients with primary ciliary dyskinesia | springermedicine.com [springermedicine.com]
- 4. Safety and efficacy of the epithelial sodium channel blocker idrevloride in people with primary ciliary dyskinesia (CLEAN-PCD): a multinational, phase 2, randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primary ciliary dyskinesia: Idrevloride shows promising results in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. pure.eur.nl [pure.eur.nl]
- To cite this document: BenchChem. [Idrevloride: A Technical Deep Dive into its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10860355#what-is-the-mechanism-of-action-of-idrevloride\]](https://www.benchchem.com/product/b10860355#what-is-the-mechanism-of-action-of-idrevloride)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)